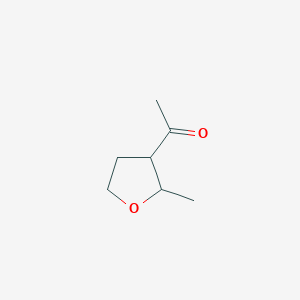
1-(2-methyloxolan-3-yl)ethan-1-one,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, is a chemical compound with the molecular formula C7H12O2. It is characterized by the presence of a methyloxolane ring and an ethanone group. This compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other.
Vorbereitungsmethoden
The synthesis of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, can be achieved through various synthetic routes. One common method involves the reaction of 2-methyloxolane with ethanone under specific conditions to yield the desired product. The reaction conditions typically include the use of a catalyst and controlled temperature and pressure to ensure the formation of the correct stereoisomers.
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain a high-purity product. The industrial production methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(2-methyloxolan-3-yl)ethanol.
Substitution: Substitution reactions can occur at the methyloxolane ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Methyloxolan-3-yl)propan-1-one: This compound has a similar structure but with a propanone group instead of an ethanone group.
1-(2-Methyloxolan-3-yl)butan-1-one: This compound features a butanone group, providing different chemical properties and reactivity.
1-(2-Methyloxolan-3-yl)pentan-1-one: With a pentanone group, this compound offers further variations in its chemical behavior.
The uniqueness of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, lies in its specific stereochemistry and the resulting properties that make it suitable for various applications.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(2-methyloxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7-3-4-9-6(7)2/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
AFLWQLKUHZFTQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)

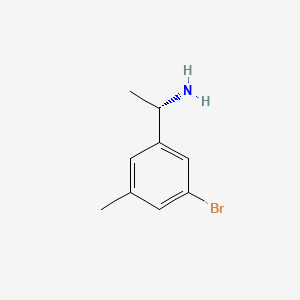
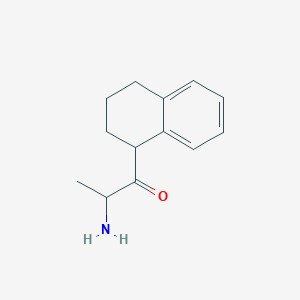
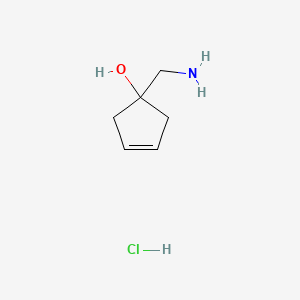


![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
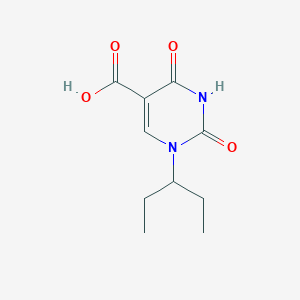
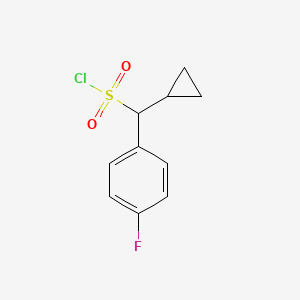
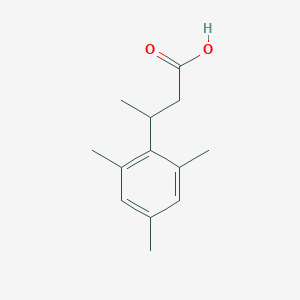

![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
